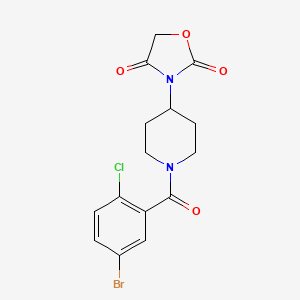![molecular formula C10H14BrNO2 B2682795 2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide CAS No. 2503203-04-9](/img/structure/B2682795.png)
2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide, also known as meclofenoxate hydrobromide, is a nootropic drug that has been used for cognitive enhancement. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Receptor Binding and Hypoglycemic Activity
[(Acylamino)ethyl]benzoic acids, such as certain derivatives of 2-[2-(Methylamino)ethyl]benzoic acid; hydrobromide, have been investigated for their activity in lowering blood glucose levels. These compounds may bind at insulin-releasing receptor sites of pancreatic beta cells, similar to sulfonylurea drugs. For instance, p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid (HB699) shows a specific binding mechanism indicating its potential in diabetes treatment (Brown & Foubister, 1984).
Antipsychotic Properties
Derivatives related to 2-[2-(Methylamino)ethyl]benzoic acid have been studied for their antipsychotic effects. For example, certain benzamides synthesized from corresponding benzoic acids have shown potential in inhibiting dopaminergic behaviors and could be promising for treating disorders like schizophrenia (Högberg et al., 1990).
GABAergic Synaptic Transmission
Studies have explored the effects of compounds such as 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride (etifoxine) on GABA(A) receptor function, which is structurally related to 2-[2-(Methylamino)ethyl]benzoic acid. These compounds can impact the frequency and amplitude of GABAergic inhibitory post-synaptic currents, indicating their potential use in treating anxiety disorders (Schlichter et al., 2000).
Antiviral Activity
Benzoic acid derivatives, including those structurally similar to 2-[2-(Methylamino)ethyl]benzoic acid; hydrobromide, have demonstrated promising antiviral properties. For instance, certain compounds have been effective against influenza A viruses, showing potential as therapeutic agents for influenza treatment (Yu et al., 2016).
Neuroprotective Properties
Compounds like 2-(Quinoline-8-carboxamido)benzoic acid (2-QBA), which bear resemblance to 2-[2-(Methylamino)ethyl]benzoic acid, have shown neuroprotective properties in models of Parkinson's disease. These compounds can modulate the formation of neurotoxic α-synuclein oligomers, suggesting their potential as therapeutic candidates for neurodegenerative diseases (Lee et al., 2022).
Dopamine D2 Receptor Antagonism
Some substituted benzamides, similar in structure to 2-[2-(Methylamino)ethyl]benzoic acid; hydrobromide, have been utilized as selective dopamine-D2 receptor antagonists. They have potential applications in the study of dopamine-D2 mediated responses and neuroreceptor binding studies (Sánchez-Roa et al., 1989).
Synthesis and Characterization
Melanoma Cytotoxicity
Benzamide derivatives, including those structurally related to 2-[2-(Methylamino)ethyl]benzoic acid, have been investigated for their melanoma cytotoxicity. These compounds have shown potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Propiedades
IUPAC Name |
2-[2-(methylamino)ethyl]benzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-11-7-6-8-4-2-3-5-9(8)10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGOFQLDSJXGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)
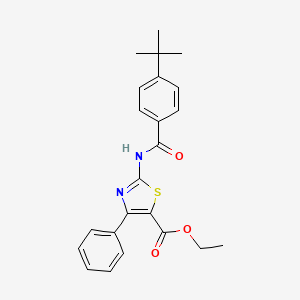
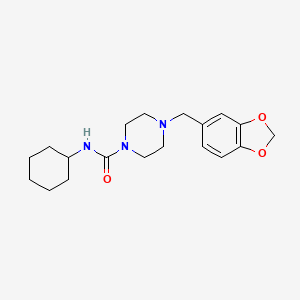
![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)
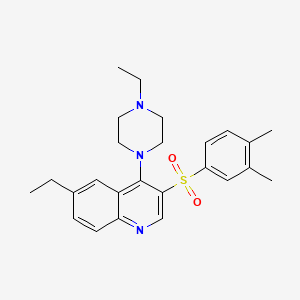
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2682725.png)
![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2682726.png)
![4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2682728.png)
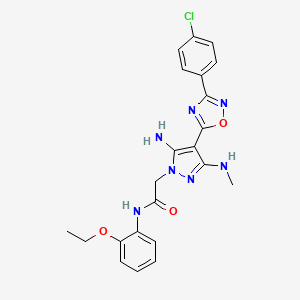
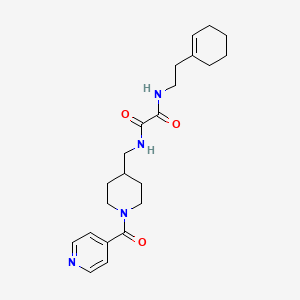
![3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2682732.png)
![3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2682733.png)
